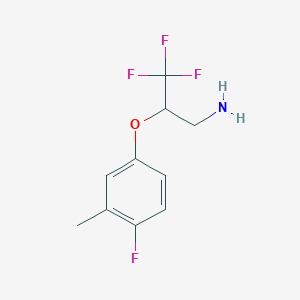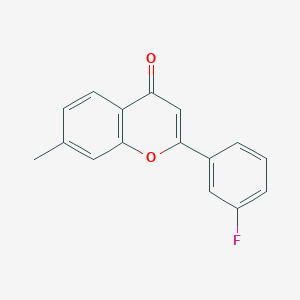
4-(2-Aminoethyl)-6-bromopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-6-bromopyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position and a bromine atom at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-bromopyridin-2-amine typically involves the bromination of 2-aminopyridine followed by the introduction of the aminoethyl group. One common method is as follows:
Bromination: 2-Aminopyridine is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6-position.
Aminoethylation: The brominated intermediate is then reacted with ethylenediamine under reflux conditions to introduce the aminoethyl group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-bromopyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines.
Scientific Research Applications
4-(2-Aminoethyl)-6-bromopyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-bromopyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2-aminopyridine: Lacks the aminoethyl group, affecting its ability to form hydrogen bonds and interact with biological targets.
4-(2-Aminoethyl)-2-chloropyridine: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
4-(2-Aminoethyl)-6-bromopyridin-2-amine is unique due to the presence of both the aminoethyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
1393553-13-3 |
|---|---|
Molecular Formula |
C7H10BrN3 |
Molecular Weight |
216.08 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-bromopyridin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c8-6-3-5(1-2-9)4-7(10)11-6/h3-4H,1-2,9H2,(H2,10,11) |
InChI Key |
ICSHEABTAHHRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




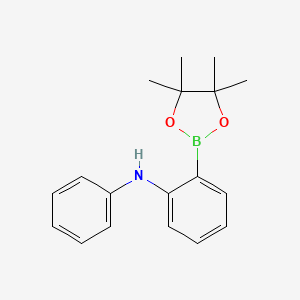

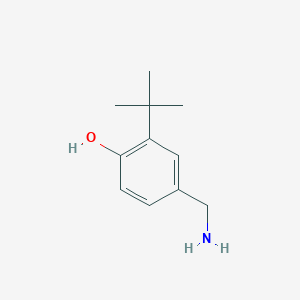


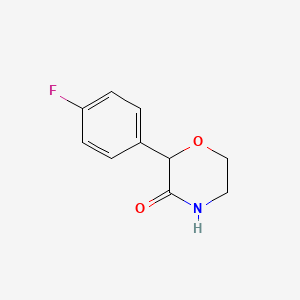
![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)


